molecular formula C24H22N2O4S3 B11447552 N-(3,5-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide

N-(3,5-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide

Cat. No.: B11447552
M. Wt: 498.6 g/mol
InChI Key: RZNLSJPYHLMBNT-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,5-dimethylaniline and 4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole. These intermediates are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxazole ring.

    Substitution: Aromatic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets in unique ways, making it a candidate for further pharmacological studies.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other sulfonyl oxazole derivatives or thiophene-containing compounds. Examples include:

  • 4-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole
  • N-(3,5-Dimethylphenyl)-2-(thiophen-2-yl)acetamide

Uniqueness

The uniqueness of N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE lies in its combination of functional groups and aromatic systems, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H22N2O4S3

Molecular Weight

498.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N2O4S3/c1-15-6-8-19(9-7-15)33(28,29)23-24(30-22(26-23)20-5-4-10-31-20)32-14-21(27)25-18-12-16(2)11-17(3)13-18/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

RZNLSJPYHLMBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

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